Home > Products > Screening Compounds P18124 > 2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione
2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione -

2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione

Catalog Number: EVT-13715350
CAS Number:
Molecular Formula: C6H7N3O2
Molecular Weight: 153.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Pyrrolo-Triazine-Dione Derivatives in Heterocyclic Chemistry

Taxonomic Classification Within Nitrogen-Containing Heterocycles

Pyrrolo[2,1-c][1,2,4]triazine-3,4-dione belongs to the bridged bicyclic heterocycle category, classified under IUPAC as tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4,8(2H)-trione [2]. Its structural taxonomy includes:

  • Ring Fusion Architecture: A pyrrolidine ring (saturated five-membered) fused to a partially reduced 1,2,4-triazine at bonds C2-C3 and N1-C6, creating a [2,1-c] junction. The dione groups at C3/C4 introduce planar constraints within the triazine segment [3] [9].
  • Electronic Profile: The conjugated lactam system delocalizes electrons across N3-C4-O and N4-C3-O, creating complementary hydrogen-bonding sites (acceptors: C=O; donors: NH). This dipole moment enhances interactions with biological targets [3] [6].
  • Stereochemical Features: The saturated core enables cis or trans ring fusion stereochemistry. The chiral center at C8 (in hydroxy derivatives) influences three-dimensional recognition, as evidenced by the compound (8S)-8-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione (InChI: 1S/C6H7N3O3/c10-3-1-2-9-4(3)7-8-5(11)6(9)12/h4,7H,1-2H2,(H,8,11)) [2].

Table 1: Hydrogen-Bonding Capabilities of Pyrrolo-Triazine-Dione Motifs

PositionFunctional GroupH-Bond RoleBiological Significance
N2Secondary amineDonorBinds kinase hinge regions
C3=OLactam carbonylAcceptorAnchors to catalytic sites
C4=OUrea-like carbonylAcceptorStabilizes protein loops
N8 (in derivatives)HydroxylDonor/AcceptorEnhances solubility

Historical Evolution of 1,2,4-Triazine-Based Scaffolds in Medicinal Chemistry

The medicinal exploration of 1,2,4-triazines began with simple monocycles like 6-azauracil (1,2,4-triazine-3,5-dione), investigated for antimetabolite activity in the 1950s [6]. Key evolutionary milestones include:

  • 1980s-1990s: Bicyclic annulation strategies emerged, notably Neunhoeffer's synthesis of pyrrolo[2,1-f][1,2,4]triazines via cycloadditions. Early routes suffered from low yields and limited substituent diversity [10].
  • 2000s: Advances in N-amination (e.g., O-mesitylenesulfonylhydroxylamine) enabled efficient pyrrole-to-triazine conversions. Bristol-Myers Squibb pioneered pyrrolotriazines as quinazoline bioisosteres in kinase inhibitors (e.g., Brivanib alaninate), leveraging improved solubility and hinge-binding [5] [8].
  • 2010s-Present: The scaffold gained prominence with Remdesivir (pyrrolotriazine C-nucleoside), highlighting antiviral utility. Parallel developments yielded Avapritinib (PDGFRα inhibitor) and c-Met/VEGFR-2 dual inhibitors, exploiting the core's conformational flexibility [5] [7] [10].

Table 2: Evolution of Key Pyrrolo-Triazine Therapeutics

Compound (Approval Year)Core StructureTherapeutic TargetStructural Advancement
Brivanib alaninate (2011)Pyrrolo[2,1-f][1,2,4]triazineVEGFR-2/FGFR1First FDA-approved pyrrolotriazine drug
Remdesivir (2020)C-Nucleoside analogSARS-CoV-2 RNA polymeraseDemonstrates scaffold versatility
Avapritinib (2020)4-Amino-pyrrolotriazinePDGFRα exon 18 mutantsValidates kinase selectivity
c-Met/VEGFR-2 inhibitors (Preclinical)Dione derivativesDual kinase inhibitionOptimized hydrogen-bonding topology

Role of Annulated Pyrrolo-Triazine Systems in Bioactive Compound Design

The saturated pyrrolo[2,1-c][1,2,4]triazine-3,4-dione scaffold offers strategic advantages in drug design:

  • Kinase Inhibition: Dione moieties mimic ATP's purine interactions. In c-Met/VEGFR-2 inhibitors, the C3=O and N-H groups form bidentate hydrogen bonds with hinge residues (e.g., Met1160 in c-Met). Hydrophobic substituents at C6/C7 occupy selectivity pockets, improving potency (IC~50~ <50 nM) [7]. Compound 27a from c-Met/VEGFR-2 studies suppressed tumor growth by 89% in murine xenografts via dual phosphokinase blockade [7].
  • Antiviral Applications: Derivatives like dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate inhibit influenza A neuraminidase (IC~50~ 4 µg/mL; selectivity index 188). Docking reveals carbonyl interactions with catalytic arginine residues [4].
  • Synthetic Versatility: The core accepts diverse C6/C7 modifications (ester, carboxamide, ketone). Electrophilic bromination at C7 enables Suzuki couplings or nucleoside synthesis—critical for optimizing pharmacokinetics [3] [10].

Table 3: Bioactive Pyrrolo-Triazine-Dione Derivatives and Targets

Compound StructureBiological TargetKey ActivityReference
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolyl analogInfluenza A neuraminidaseIC~50~ 4 µg/mL; SI 188 [4]
Hydroxy-substituted pyrrolo[2,1-c]triazinedionec-Met/VEGFR-2Dual kinase inhibition (IC~50~ <10 nM) [7]
7-Bromo-2-(methylsulfanyl) derivativeAntiviral C-nucleoside precursorsBroad-spectrum RdRp inhibition [10]

The structural plasticity and targeted bioactivity of pyrrolo[2,1-c][1,2,4]triazine-3,4-dione underscore its potential as a privileged scaffold in oncology and antiviral research. Ongoing innovations focus on stereoselective synthesis and prodrug derivatization to enhance membrane permeability [2] [7].

Properties

Product Name

2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione

IUPAC Name

2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C6H7N3O2/c10-5-6(11)9-3-1-2-4(9)7-8-5/h1-3H2,(H,8,10)

InChI Key

MGZSPJBXQKWMPA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NNC(=O)C(=O)N2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.